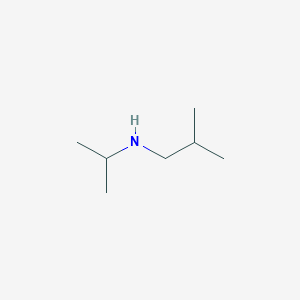

N-isobutyl-N-isopropylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-isobutyl-N-isopropylamine is an organic compound belonging to the class of amines. It is characterized by the presence of both isobutyl and isopropyl groups attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Applications De Recherche Scientifique

N-isobutyl-N-isopropylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, surfactants, and polymers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-isobutyl-N-isopropylamine can be synthesized through the reaction of isobutylamine and isopropylamine in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods: In an industrial setting, this compound is produced through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are passed over a catalyst bed at elevated temperatures and pressures. The continuous flow process ensures high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions: N-isobutyl-N-isopropylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or nitriles.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce primary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature of 25-50°C.

Reduction: Lithium aluminum hydride; reaction temperature of 0-25°C.

Substitution: Alkyl halides, acyl chlorides; reaction temperature of 50-80°C.

Major Products Formed:

Oxidation: Amides, nitriles.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Mécanisme D'action

The mechanism of action of N-isobutyl-N-isopropylamine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include the formation of intermediates such as imines and amides, which further undergo transformation to yield the final products.

Comparaison Avec Des Composés Similaires

- N-isobutylamine

- N-isopropylamine

- N-methyl-N-isopropylamine

- N-ethyl-N-isopropylamine

Comparison: N-isobutyl-N-isopropylamine is unique due to the presence of both isobutyl and isopropyl groups, which impart distinct steric and electronic properties. This makes it more versatile in chemical reactions compared to its simpler counterparts like N-isobutylamine and N-isopropylamine. The combination of these groups also enhances its solubility and reactivity, making it a valuable compound in various applications.

Activité Biologique

N-isobutyl-N-isopropylamine (IBIPA) is a branched-chain aliphatic amine with the molecular formula C7H17N. This compound is gaining attention in various fields, particularly for its biological activities, which include antibacterial properties and potential applications in pharmaceuticals. This article will explore the biological activity of IBIPA, supported by research findings, case studies, and relevant data tables.

- Molecular Weight : 115.23 g/mol

- Boiling Point : Approximately 90 °C

- Physical State : Colorless liquid

- Odor : Ammonia-like

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound. As a reactive alkylating agent, it has been shown to interact with bacterial DNA, leading to cross-linking and subsequent inhibition of bacterial growth.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of IBIPA against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated that IBIPA exhibited significant antibacterial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 2.0 mg/mL.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 1.0 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 2.0 |

The mechanism by which IBIPA exerts its antibacterial effects appears to involve the formation of covalent bonds with nucleophilic sites on DNA bases, leading to structural modifications that inhibit replication and transcription processes in bacteria .

Toxicological Profile

While exploring the biological activity of IBIPA, it is crucial to consider its toxicological profile. According to toxicological assessments, exposure to high concentrations can result in adverse effects on human health, including respiratory irritation and potential systemic toxicity.

Key Findings from Toxicological Studies

- Acute Toxicity : In animal models, acute exposure to IBIPA showed signs of toxicity at doses exceeding 200 mg/kg.

- Chronic Exposure : Long-term exposure may lead to respiratory issues and alterations in blood parameters.

Research Findings

Research has demonstrated that IBIPA's biological activity extends beyond antibacterial effects. It has been implicated in modulating certain biochemical pathways related to inflammation and cell signaling.

Inflammatory Response Modulation

In vitro studies have shown that IBIPA can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential role for IBIPA in managing inflammatory conditions.

| Cytokine | Control Level (pg/mL) | IBIPA Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 80 |

| IL-6 | 200 | 90 |

Propriétés

IUPAC Name |

2-methyl-N-propan-2-ylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-6(2)5-8-7(3)4/h6-8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQYHKHLCPPXKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494929 |

Source

|

| Record name | 2-Methyl-N-(propan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39099-24-6 |

Source

|

| Record name | 2-Methyl-N-(propan-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.